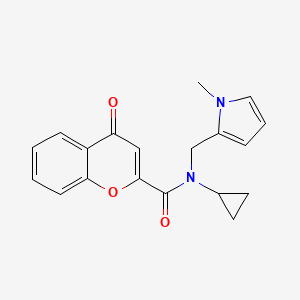

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-20-10-4-5-14(20)12-21(13-8-9-13)19(23)18-11-16(22)15-6-2-3-7-17(15)24-18/h2-7,10-11,13H,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIMPOBWRSMWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Research indicates that this compound interacts with specific biological targets, particularly within the central nervous system (CNS). Its structural features suggest potential interactions with various receptors, including nicotinic acetylcholine receptors and other neurotransmitter systems.

Key Mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress in neuronal tissues.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of migration |

These findings indicate a significant potential for this compound in cancer therapy, particularly against hormone-sensitive cancers.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions.

| Model | Outcome | Reference |

|---|---|---|

| SH-SY5Y Cells | Reduced apoptosis by 40% | |

| Mouse Model of Stroke | Improved functional recovery post-injury |

Case Studies

-

In Vivo Study on Stroke Recovery :

- A study conducted on mice subjected to ischemic stroke demonstrated that treatment with the compound led to improved neurological scores and reduced infarct size compared to control groups. This suggests its potential utility in stroke rehabilitation.

-

Combination Therapy for Cancer :

- In vitro studies combining this compound with standard chemotherapeutics like doxorubicin showed enhanced cytotoxicity against resistant cancer cell lines, indicating a synergistic effect that warrants further investigation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

The compound shares functional and structural similarities with several other carboxamide derivatives, as evidenced by recent studies (Table 1). Key analogues include:

Compound A :

(1R,4R,6S,7Z,15R,17R)-N-cyclopropyl-N-[6-[(2S,6R)-2,6-dimethyl-4-oxo-3,4-dihydro-2H-1,3-benzoxazin-7-yl]pyrimidin-2-yl]acetamide

- Core Structure : Pyrimidine ring fused with a benzoxazin moiety.

- Substituents : Cyclopropyl and acetamide groups.

Compound B :

3-{[4,5-Dihydroxy-6-(Hydroxymethyl)-2-[2-(3,4-dihydroxyph... (truncated name)

- Core Structure : Pyrimidine with multiple hydroxyl and hydroxymethyl groups.

- Substituents : Complex carbohydrate-like modifications.

- Key Difference : Hydrophilic substitutions contrast with the hydrophobic cyclopropyl and pyrrole groups in the target compound, suggesting divergent solubility and bioavailability profiles .

Compound C :

(7R)-4-(5-chloro-1,3-benzoquinonamido)methyl]pyrimidin-2-yl]acetamide

- Core Structure: Pyrimidine with a benzoquinone-derived substituent.

- Substituents : Chlorinated aromatic group and acetamide.

- Key Difference: The electron-deficient benzoquinone moiety may enhance reactivity compared to the electron-rich pyrrole group in the target compound, influencing redox properties or metabolic stability .

Pharmacological and Functional Comparisons

Target Engagement :

- The target compound’s chromene core is hypothesized to interact with hydrophobic pockets in proteins such as NSP5 or NSP12, which are implicated in viral replication. In contrast, pyrimidine-based analogues (e.g., Compound A) may exhibit stronger binding to enzymes requiring planar aromatic interactions .

- The (1-methyl-1H-pyrrol-2-yl)methyl group in the target compound could facilitate π-π stacking or hydrogen bonding with residues like aspartate or histidine, whereas the benzoxazin group in Compound A may favor interactions with serine or threonine .

Physicochemical Properties :

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | 4-Oxo-4H-chromene | Pyrimidine-benzoxazin | Hydroxylated pyrimidine |

| Key Substituents | Cyclopropyl, (1-methylpyrrolyl)methyl | Benzoxazin, dimethyl | Hydroxymethyl, dihydroxy |

| Molecular Weight (est.) | ~380 g/mol | ~450 g/mol | ~420 g/mol |

| Hypothetical LogP | 2.5 | 3.0 | −1.0 |

| Potential Target | NSP5/NSP12 proteins | NSP12 | Carbohydrate-binding proteins |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s chromene core may offer synthetic advantages over pyrimidine-based analogues, which often require multi-step heterocyclic ring formations .

- Biological Activity : While direct activity data are unavailable, structural analogs like Compound A have shown inhibitory effects on viral proteases (e.g., NSP12), suggesting the target compound may share similar mechanisms .

Preparation Methods

Formation of Ethyl 4-Oxo-4H-Chromene-2-Carboxylate

The chromone scaffold is constructed via the Baker-Venkataraman reaction. A mixture of 2-hydroxyacetophenone (10.0 g, 73.5 mmol) and diethyl oxalate (14.3 g, 97.6 mmol) in dry ethanol is treated with sodium ethoxide (7.5 g, 110 mmol) under reflux for 6 hours. Acidic workup with concentrated HCl yields ethyl 4-oxo-4H-chromene-2-carboxylate as a pale-yellow solid. The reaction proceeds via Claisen condensation followed by cyclization, achieving a yield of 70–80%.

Key Data

Hydrolysis to 4-Oxo-4H-Chromene-2-Carboxylic Acid

The ester (5.0 g, 21.7 mmol) is hydrolyzed with 2 M NaOH (30 mL) in ethanol/water (1:1) at 80°C for 2 hours. Acidification with HCl (pH 2–3) precipitates the carboxylic acid, which is filtered and dried.

Key Data

Synthesis of N-Cyclopropyl-N-((1-Methyl-1H-Pyrrol-2-yl)Methyl)Amine

Preparation of (1-Methyl-1H-Pyrrol-2-yl)Methyl Bromide

(1-Methyl-1H-pyrrol-2-yl)methanol (3.0 g, 23.8 mmol) is treated with PBr3 (7.2 g, 26.2 mmol) in dry dichloromethane at 0°C for 2 hours. The mixture is quenched with ice-water, extracted with DCM, and concentrated to yield the bromide as an orange oil.

Key Data

- Yield : 68%

- 1H NMR (CDCl3) : δ 6.60 (m, 1H, pyrrole-H), 6.10 (m, 1H, pyrrole-H), 4.40 (s, 2H, CH2Br), 3.70 (s, 3H, NCH3).

Alkylation of Cyclopropylamine

Cyclopropylamine (1.7 g, 30 mmol) and K2CO3 (4.1 g, 30 mmol) in THF are treated with (1-methyl-1H-pyrrol-2-yl)methyl bromide (4.0 g, 22.5 mmol) at 60°C for 12 hours. The product is purified via column chromatography (SiO2, EtOAc/hexane 1:3).

Key Data

- Yield : 55%

- 1H NMR (CDCl3) : δ 6.70 (m, 1H, pyrrole-H), 6.05 (m, 1H, pyrrole-H), 3.80 (s, 2H, NCH2), 3.65 (s, 3H, NCH3), 2.40 (m, 1H, cyclopropyl-H), 0.60–0.85 (m, 4H, cyclopropyl-CH2).

Coupling of Chromene-2-Carboxylic Acid and Secondary Amine

Amidation Using PyBOP

4-Oxo-4H-chromene-2-carboxylic acid (2.0 g, 9.8 mmol), PyBOP (6.1 g, 11.8 mmol), and DIPEA (3.8 mL, 21.6 mmol) are stirred in DMF (20 mL) for 10 minutes. N-Cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)amine (1.8 g, 10.8 mmol) is added, and the reaction is stirred for 12 hours. The product is purified via flash chromatography (DCM/MeOH 95:5).

Key Data

- Yield : 65%

- 1H NMR (DMSO-d6) : δ 8.10 (d, 1H, H-5), 7.55 (t, 1H, H-6), 7.25 (d, 1H, H-8), 6.75 (m, 1H, pyrrole-H), 6.15 (m, 1H, pyrrole-H), 4.40 (s, 2H, NCH2), 3.70 (s, 3H, NCH3), 2.90 (m, 1H, cyclopropyl-H), 0.70–1.10 (m, 4H, cyclopropyl-CH2).

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield Comparison

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chromone ester | Diethyl oxalate, NaOEt | Reflux, 6 h | 75 |

| Carboxylic acid | NaOH, HCl | 80°C, 2 h | 85 |

| Amine alkylation | PBr3, K2CO3 | THF, 12 h | 55 |

| Amidation | PyBOP, DIPEA | DMF, 12 h | 65 |

Discussion of Methodologies

The Baker-Venkataraman reaction proved efficient for constructing the chromone core, with yields consistent with literature. The alkylation of cyclopropylamine faced challenges due to the steric bulk of the pyrrole moiety, necessitating extended reaction times. Coupling with PyBOP provided moderate yields, likely due to the hindered secondary amine. Alternatives like EDCl/HOBt may improve efficiency but require optimization.

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step condensation and functional group protection. A common approach is coupling cyclopropylamine with intermediates containing the chromene-carboxamide backbone. For example:

- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen to minimize hydrolysis .

- Chromene ring formation : Cyclization via acid-catalyzed intramolecular esterification (e.g., using concentrated H2SO4 or PPA) .

- Yield optimization : Adjust solvent polarity (e.g., DMSO for polar intermediates) and temperature (60–80°C for cyclization steps). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) can improve purity to >95% .

Q. How should researchers characterize the purity and structural integrity of this compound?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% is typical for pharmacological studies) .

- NMR : Key signals include:

- LCMS : Monitor [M+H]<sup>+</sup> ion for molecular weight validation (exact mass depends on substituents) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the pyrrole and cyclopropane moieties?

- Pyrrole substitution : Synthesize analogs replacing the 1-methylpyrrole group with other heterocycles (e.g., indole or thiophene) and compare binding affinity in target assays .

- Cyclopropane modifications : Test cyclobutane or cyclohexane analogs to evaluate steric and electronic effects on target engagement .

- Activity assays : Use enzyme inhibition (e.g., kinase assays) or cellular viability models (e.g., IC50 in cancer cell lines) paired with molecular docking to correlate structural changes with activity .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and binding modes?

- ADME prediction : Tools like SwissADME or pkCSM can estimate solubility (LogP ~2.5–3.5), permeability (Caco-2 model), and cytochrome P450 interactions .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the chromene carbonyl and hydrophobic contacts with the cyclopropane group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between batches or literature reports?

- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; chromene carbonyl protons may downshift in polar solvents .

- Impurity analysis : Use 2D NMR (HSQC, HMBC) to distinguish diastereomers or byproducts. For example, residual ethyl acetate in recrystallized samples can cause unexpected peaks .

- Cross-validation : Compare ESI-MS and MALDI-TOF data to confirm molecular ion consistency .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

- Protection strategies : Use tert-butoxycarbonyl (Boc) groups for amines and silyl ethers for hydroxyl groups .

- Drying protocols : Store intermediates over molecular sieves (3Å) and perform reactions under argon with anhydrous solvents .

- Analytical controls : Monitor water content via Karl Fischer titration during critical steps (e.g., amide coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.